2-[(4-Methoxy-phenylamino)-methyl]-phenol
Overview
Description
“2-[(4-Methoxy-phenylamino)-methyl]-phenol” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route34.Molecular Structure Analysis
The molecular structures of similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, have been reported. These compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively35.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-[(4-Methoxy-phenylamino)-methyl]-phenol”. However, similar compounds have been synthesized via Schiff bases reduction route34.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methoxy-phenylamino)-methyl]-phenol” are not readily available8.Scientific Research Applications
Anticancer Activity
A study on a compound closely related to "2-[(4-Methoxy-phenylamino)-methyl]-phenol" investigated its anticancer activity against T47D breast cancer cells. The compound demonstrated weak activity in inhibiting the growth of these cells, suggesting potential for further optimization and study in cancer therapy (L. Sukria et al., 2020).
Molecular Structure Analysis
Research has been conducted on the molecular structures of Schiff bases, including compounds similar to "2-[(4-Methoxy-phenylamino)-methyl]-phenol," synthesized via the Schiff bases reduction route. These studies provide valuable insights into their potential as starting materials for synthesizing various compounds, such as azo dyes and dithiocarbamates (P. A. Ajibade & F. P. Andrew, 2021).
Antioxidant Activity
The antioxidant properties of Schiff base compounds related to "2-[(4-Methoxy-phenylamino)-methyl]-phenol" have been explored, indicating their potential as effective antioxidants. These findings are crucial for developing therapeutic agents and ingredients in the medicinal and food industries (Ç. A. Kaştaş et al., 2017).
Antibacterial Activity
The antibacterial efficacy of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus has been evaluated. This research underscores the potential of these compounds in combating bacterial infections (W. Zhou et al., 2015).
Interaction with Biomolecules
Investigations into the interaction of fluorescent probes based on "2-[(4-Methoxy-phenylamino)-methyl]-phenol" with Bovine Serum Albumin (BSA) have been conducted to understand their binding dynamics. These studies are fundamental for designing drugs and probes for biological applications (K. Ghosh et al., 2016).
Synthesis and Characterization
Comprehensive research on the synthesis, characterization, and evaluation of Schiff bases, including "2-[(4-Methoxy-phenylamino)-methyl]-phenol" derivatives, has been conducted. These studies highlight the compounds' applications in various fields such as materials science and chemistry (Syaidah Athirah Dzolin et al., 2018).
Safety And Hazards
Future Directions
There is limited information available on the future directions for “2-[(4-Methoxy-phenylamino)-methyl]-phenol”. However, similar compounds have been studied for their potential applications in various fields311.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
2-[(4-methoxyanilino)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHQRSQVWQRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296820 | |
Record name | 2-[(4-Methoxyanilino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxy-phenylamino)-methyl]-phenol | |
CAS RN |
52537-88-9 | |
Record name | 52537-88-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-Methoxyanilino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00296820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(p-Anisidino)-ortho-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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